molecular formula C21H23NO3S B491601 2,5-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide CAS No. 518320-85-9

2,5-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B491601
CAS No.: 518320-85-9
M. Wt: 369.5g/mol
InChI Key: CGKUTWBKANBEHV-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonamide group and a tetrahydrodibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide and the tetrahydrodibenzofuran moieties. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

2,5-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethylbenzenesulfonamide
  • 8-methyl-6,7,8,9-tetrahydrodibenzofuran
  • N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide

Uniqueness

2,5-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,5-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-13-5-8-19-17(10-13)18-12-16(7-9-20(18)25-19)22-26(23,24)21-11-14(2)4-6-15(21)3/h4,6-7,9,11-13,22H,5,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKUTWBKANBEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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